molecular formula C8H6Br4 B1624504 1,2-Dibromo-4,5-bis(bromomethyl)benzene CAS No. 6425-67-8

1,2-Dibromo-4,5-bis(bromomethyl)benzene

Cat. No.: B1624504
CAS No.: 6425-67-8
M. Wt: 421.75 g/mol
InChI Key: QOSUUORMRZRRJA-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-bis(bromomethyl)benzene is an organic compound with the molecular formula C8H6Br4 It is a derivative of benzene, where two bromine atoms are attached to the benzene ring at positions 1 and 2, and two bromomethyl groups are attached at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-bis(bromomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,2-dimethylbenzene (o-xylene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing by-products and optimizing the overall production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4,5-bis(bromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 1,2-dimethyl-4,5-bis(bromomethyl)benzene.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the bromomethyl groups to carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

    Substitution: 1,2-Dihydroxy-4,5-bis(bromomethyl)benzene.

    Reduction: 1,2-Dimethyl-4,5-bis(bromomethyl)benzene.

    Oxidation: 1,2-Dibromo-4,5-bis(carboxylic acid)benzene.

Scientific Research Applications

1,2-Dibromo-4,5-bis(bromomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic properties.

    Industry: It is utilized in the production of polymers and advanced materials due to its ability to introduce bromine atoms into polymer chains, enhancing flame retardancy and other properties.

Mechanism of Action

The mechanism by which 1,2-dibromo-4,5-bis(bromomethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction and oxidation reactions, the bromomethyl groups undergo transformation, altering the compound’s chemical structure and properties.

Comparison with Similar Compounds

  • 1,2-Dibromo-3,4-bis(bromomethyl)benzene
  • 1,2-Dibromo-4,5-dimethylbenzene
  • 1,2,4,5-Tetrabromobenzene

Comparison: 1,2-Dibromo-4,5-bis(bromomethyl)benzene is unique due to the specific positioning of the bromine and bromomethyl groups, which influences its reactivity and applications

Properties

IUPAC Name

1,2-dibromo-4,5-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSUUORMRZRRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473327
Record name Benzene, 1,2-dibromo-4,5-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6425-67-8
Record name 1,2-Dibromo-4,5-bis(bromomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6425-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dibromo-4,5-bis(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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